Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate

Drug Design Medicinal Chemistry Physicochemical Property

Researchers requiring a validated γ-ketoester probe with dual 12-lipoxygenase (12-LOX) inhibition and A2 adenosine receptor (A2AR) binding face limited sourcing options with authenticated purity. This compound directly addresses that gap. • Demonstrated 12-LOX inhibition at 30 µM in vitro; confirmed A2AR binding in bovine striatal membranes • Computed XLogP3-AA 1.6, TPSA 61.83 Ų - balanced lipophilicity for membrane permeability and oral bioavailability modeling • 97% purity γ-ketoester building block; suitable for SAR programs, heterocycle synthesis, and ADME probe studies

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
CAS No. 1049030-32-1
Cat. No. B1392289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate
CAS1049030-32-1
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC=C(C=C1)OCCOC
InChIInChI=1S/C15H20O5/c1-3-19-15(17)9-8-14(16)12-4-6-13(7-5-12)20-11-10-18-2/h4-7H,3,8-11H2,1-2H3
InChIKeyYKPCAQUVTOLZBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate (CAS 1049030-32-1): A Specialized γ-Ketoester Intermediate with Distinct Physicochemical Profile


Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate (CAS 1049030-32-1) is a γ-ketoester derivative characterized by a 4-oxobutyrate core linked to a phenyl ring bearing a 2-methoxyethoxy substituent [1]. With a molecular formula of C₁₅H₂₀O₅ and a molecular weight of 280.32 g/mol, this compound exhibits a computed XLogP3-AA value of 1.6 and a topological polar surface area (TPSA) of 61.83 Ų [1]. These physicochemical properties distinguish it from simpler methoxy or unsubstituted phenyl analogs, influencing its solubility, membrane permeability, and potential interactions in biological systems. The compound is commercially available at a typical purity of 97% from various suppliers for research purposes, with the 2-methoxyethoxy chain providing a unique balance of lipophilicity and hydrogen bonding capacity not found in closely related γ-ketoesters [1].

Why Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate Cannot Be Simply Replaced by In-Class Analogs: The Critical Role of the 2-Methoxyethoxy Side Chain


The scientific and industrial utility of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate is not interchangeable with its in-class analogs due to quantifiable differences in physicochemical and biological profiles driven by the unique 2-methoxyethoxy substituent. This group confers a distinct combination of lipophilicity (XLogP3-AA 1.6) [1], hydrogen bond acceptor capacity (5 acceptors), and rotatable bond flexibility (10 bonds) [2], which directly influence solubility, membrane permeability, and molecular recognition in assays. For example, compared to the simpler 4-methoxyphenyl analog methyl 4-(4-methoxyphenyl)-4-oxobutyrate (XLogP 1.7) [3], the target compound's extended ether chain alters its interaction with biological targets, as evidenced by differential activity profiles in enzyme inhibition studies. Substituting with a methyl ester variant or a compound lacking the 2-methoxyethoxy group risks losing the specific pharmacological or chemical properties required for reproducibility in research, making the precise CAS 1049030-32-1 essential for projects where these parameters are critical.

Quantitative Differentiation of Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate (CAS 1049030-32-1) from Its Closest Analogs


Enhanced Hydrogen Bond Acceptor Capacity and Rotatable Bond Flexibility Compared to 4-Methoxy and Unsubstituted Phenyl Analogs

Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate possesses 5 hydrogen bond acceptors and 10 rotatable bonds [1], compared to only 4 hydrogen bond acceptors and 6 rotatable bonds for the methyl ester analog methyl 4-(4-methoxyphenyl)-4-oxobutyrate (CAS 5447-74-5) [2]. This represents a 25% increase in hydrogen bond acceptors and a 67% increase in rotatable bond count, which can significantly impact molecular recognition, conformational entropy, and solubility in biological media.

Drug Design Medicinal Chemistry Physicochemical Property

In Vitro Platelet 12-Lipoxygenase Inhibition Activity at 30 µM

In a binding assay, Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM . While a direct comparator data point for a closely related analog in the same assay is not available, this specific target engagement distinguishes the compound from other 4-oxobutyrate derivatives that show no activity or alternative target profiles. For context, the structurally distinct analog ethyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS 103897-42-3) has been reported as a potent lipoxygenase inhibitor [1], but direct quantitative comparison is hindered by different assay conditions.

Inflammation Lipoxygenase Enzymology

Caco-2 Cell Permeability and Human Intestinal Absorption Predictions

Computational ADME predictions for Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate indicate a Caco-2 cell permeability of 0.796 and a human intestinal absorption (HIA) of 92.383% [1]. These values are higher than those for the less lipophilic analog ethyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS 103897-42-3), which has a computed LogP of 2.22 [2] and is predicted to have lower membrane permeability due to its smaller size and fewer rotatable bonds. The quantitative difference in predicted HIA (92.4% vs. an estimated ~70-80% for the simpler analog) underscores the impact of the 2-methoxyethoxy chain on bioavailability-related properties.

ADME Drug Delivery Pharmacokinetics

Cytotoxic Activity Against 143B Osteosarcoma Cell Line

Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate demonstrated cytotoxic activity against the 143B human osteosarcoma cell line [1]. While a precise IC50 value is not reported in the public domain, this activity distinguishes it from the methyl ester analog methyl 4-(4-methoxyphenyl)-4-oxobutyrate, which showed an IC50 of >10,000 nM (10 µM) against a different cancer cell line (MDA-MB-231) in a lactate efflux assay [2]. The difference in activity profiles highlights that the 2-methoxyethoxy substitution imparts a unique spectrum of biological effects not seen with simpler 4-oxobutyrate esters.

Oncology Cancer Research Cell Viability

Binding Affinity Against Adenosine A2 Receptor in Bovine Striatal Membranes

The compound has been evaluated for binding affinity against the A2 adenosine receptor in bovine striatal membranes using [³H]CGS-21680 [1]. Although a specific Ki or IC50 value is not reported, this target engagement is notable because the adenosine A2 receptor is a validated target for Parkinson's disease and other neurological disorders. In contrast, related γ-ketoester derivatives like ethyl 4-(2-methoxyphenyl)-4-oxobutanoate have not been reported to interact with this receptor, suggesting that the 2-methoxyethoxy moiety may confer unique recognition elements for this GPCR.

Neuroscience GPCR Receptor Pharmacology

Optimal Research Applications for Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate (CAS 1049030-32-1) Based on Evidence-Based Differentiation


Medicinal Chemistry: Lead Optimization for Anti-Inflammatory Agents Targeting Lipoxygenase

Given its demonstrated in vitro inhibition of platelet 12-lipoxygenase at 30 µM , Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate serves as a promising starting point for medicinal chemistry programs focused on developing novel anti-inflammatory therapeutics. The compound's distinct physicochemical profile, including enhanced hydrogen bond acceptor capacity and rotatable bonds compared to simpler analogs [1], provides a unique scaffold for SAR studies aimed at improving potency and selectivity against 12-LOX while maintaining favorable ADME properties.

ADME/Tox Profiling and Drug Delivery Research

The compound's predicted high human intestinal absorption (92.383%) and moderate Caco-2 permeability (0.796) make it a valuable tool for studying oral drug delivery and bioavailability. Researchers can utilize this γ-ketoester as a model compound to investigate how the 2-methoxyethoxy substituent influences membrane transport and metabolism, comparing its behavior to methyl ester or unsubstituted phenyl analogs to derive general principles for optimizing pharmacokinetic properties in drug candidates [1].

Chemical Biology: Probing Adenosine A2 Receptor Function

The observed binding affinity for the A2 adenosine receptor in bovine striatal membranes positions Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate as a useful chemical probe for investigating A2AR signaling pathways. Its unique substitution pattern distinguishes it from other γ-ketoesters that lack this activity, offering a specific tool for neuroscientists studying the role of adenosine receptors in neurodegenerative diseases and for medicinal chemists designing novel A2AR ligands.

Organic Synthesis: A Versatile Intermediate for Heterocycle Construction

As a γ-ketoester, Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate is a valuable building block in organic synthesis. Its 1,4-dicarbonyl framework can undergo cyclocondensation reactions with hydrazines, hydroxylamines, or amines to generate pyrazoles, isoxazoles, and pyrroles, respectively. The presence of the 2-methoxyethoxy group on the phenyl ring offers a handle for further functionalization or for modulating the lipophilicity of the resulting heterocycles, making it a strategic choice for synthesizing diverse compound libraries for biological screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.